molecular formula C16H17N3O B4440116 2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4440116
M. Wt: 267.33 g/mol
InChI Key: HWIYZTJLAMSYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, including AMPA and kainate receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of

Mechanism of Action

2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts as a non-competitive antagonist of AMPA and kainate receptors by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of these receptors. This results in a decrease in the activity of these receptors and a reduction in the excitatory neurotransmission mediated by them.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in synaptic transmission mediated by AMPA and kainate receptors, a decrease in the release of glutamate, and a reduction in the activity of neuronal circuits involved in learning and memory. It has also been shown to have anti-convulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in lab experiments, including its high specificity for AMPA and kainate receptors, its ability to penetrate the blood-brain barrier, and its stability in solution. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its role in synaptic plasticity and learning and memory. Additionally, further studies are needed to determine the optimal dosing and administration protocols for this compound in order to minimize potential toxicity and maximize therapeutic efficacy.

Scientific Research Applications

2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various neurological and psychiatric disorders. It has been shown to be effective in blocking the activity of AMPA and kainate receptors, which are known to play a critical role in synaptic transmission and plasticity. This compound has been used to investigate the role of these receptors in various processes, including learning and memory, epilepsy, and pain.

Properties

IUPAC Name

2-anilino-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2)8-13-12(14(20)9-16)10-17-15(19-13)18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIYZTJLAMSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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